molecular formula C27H30N4O2 B2941080 N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide CAS No. 922873-00-5

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide

Cat. No.: B2941080
CAS No.: 922873-00-5
M. Wt: 442.563
InChI Key: JIKSKSQMYBLDJX-UHFFFAOYSA-N
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Description

N1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide is a synthetic oxalamide derivative of interest in chemical and pharmacological research. The compound features a complex molecular architecture that incorporates an indoline group, a p-tolyl ring, and a dimethylaminophenyl moiety, linked through an oxalamide bridge . Its molecular formula is C27H30N4O2, with a molecular weight of approximately 442.56 g/mol . This specific structural motif is valuable for exploring structure-activity relationships in medicinal chemistry. Compounds within this class are frequently investigated as potential inhibitors for various biological targets. Research on analogous molecular frameworks, particularly those containing indole and oxadiazole hybrids, has demonstrated significant potential as inhibitors of enzymes like monoamine oxidase (MAO) . MAO inhibitors are a well-established therapeutic approach for neurodegenerative disorders, suggesting that this compound could serve as a key intermediate or precursor in developing novel neuroprotective agents . The oxalamide functional group provides a rigid, hydrogen-bonding capable core, making it a valuable scaffold for designing potential bioactive molecules and for applications in supramolecular chemistry. This product is intended for research purposes by qualified laboratory personnel only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O2/c1-19-8-12-22(13-9-19)29-27(33)26(32)28-18-25(21-10-14-23(15-11-21)30(2)3)31-17-16-20-6-4-5-7-24(20)31/h4-15,25H,16-18H2,1-3H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKSKSQMYBLDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide is a synthetic organic compound that has gained attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity of this compound, including its chemical structure, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C27H30N4O2C_{27}H_{30}N_{4}O_{2}, with a molecular weight of approximately 442.6 g/mol. Its structure includes:

  • Dimethylamino group : Known for enhancing lipophilicity and biological activity.
  • Indoline moiety : Implicated in various biological interactions.
  • Oxalamide linkage : Contributes to structural rigidity, facilitating interactions with biological targets.

Structural Representation

ComponentDescription
Dimethylamino groupEnhances lipophilicity
Indoline moietyFacilitates biological interactions
Oxalamide linkageProvides structural rigidity

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Preparation of Intermediates :
    • 4-(Dimethylamino)phenylpropylamine : Synthesized via reductive amination.
    • p-Tolylamine : Obtained through standard amination techniques.
  • Formation of the Oxalamide :
    • The final product is formed by reacting the intermediates with oxalyl chloride in the presence of a base like triethylamine.

The mechanism of action for this compound involves its interaction with specific molecular targets, potentially modulating receptor or enzyme activity. The dimethylamino group may enhance binding affinity to various receptors, while the indoline moiety can influence the compound's pharmacological properties.

Research Findings

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Antiproliferative Effects : Demonstrated significant inhibition of cell growth in various cancer cell lines, including breast and pancreatic cancer models.
  • Mechanism Exploration : Investigations into its effects on cell cycle regulation and apoptosis pathways suggest that it may induce cancer cell death through multiple mechanisms.

Case Studies

  • Breast Cancer Research :
    • A study evaluated the compound's effects on MDA-MB-231 cells, showing a dose-dependent reduction in cell viability at concentrations as low as 1 μM. The compound disrupted colony formation significantly at higher concentrations .
  • Pancreatic Cancer Studies :
    • In Panc-1 spheroids, the compound exhibited potent antiproliferative activity, particularly noted at 2 μM concentrations, leading to reduced cell viability and altered spheroid morphology .

Comparative Analysis with Similar Compounds

To understand its unique properties, a comparison with structurally similar compounds can be insightful:

Compound NameKey FeaturesBiological Activity
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(4-fluorophenyl)oxalamideContains fluorine; potential for enhanced activityAnticancer properties noted
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamideSimilar structure; different aromatic groupComparable antiproliferative effects observed

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Analogues and Substituent Variations

The oxalamide scaffold allows for significant structural diversification. Below is a comparative analysis of key analogs:

Compound Name Key Substituents Molecular Formula Key Applications/Findings References
Target Compound N1: 4-(dimethylamino)phenyl + indolin-1-yl; N2: p-tolyl Not provided Insufficient data; inferred similarity to flavoring/pharmaceutical agents.
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, FL-no. 16.099) N1: 2,4-dimethoxybenzyl; N2: 2-(pyridin-2-yl)ethyl C21H23N3O4 Potent umami agonist; NOEL = 100 mg/kg bw/day; used as Savorymyx® UM33.
GMC-1 to GMC-5 (isoindolin-1,3-dione derivatives) Varied halogenated aryl groups (e.g., 4-bromophenyl, 4-fluorophenyl) at N1 or N2 positions C16H11BrN2O3 (GMC-1) Antimicrobial activity; synthesized via recrystallization (THF/hexane).
N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide N1: 2-methoxy-4-methylbenzyl; N2: 2-(pyridin-2-yl)ethyl C20H23N3O4 Flavoring agent; metabolized similarly to S336; NOEL = 100 mg/kg bw/day.
N1-(4-chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide N1: chloro-CF3-phenyl; N2: fluorophenyl + pyridinyl carbamoyl C23H16ClF4N4O4 Anticancer activity (regorafenib analog); tested in vitro.
N1-(2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide N1: dimethylamino + methylindole; N2: methylthiophenyl C22H26N4O2S Limited physicochemical data (e.g., molecular weight = 410.5).

Pharmacological and Toxicological Comparisons

Receptor Interactions
  • Umami Receptor (hTAS1R1/hTAS1R3): S336 and analogs activate this receptor, contributing to umami taste enhancement. The target compound’s indolinyl and dimethylamino groups may influence receptor binding affinity, though experimental confirmation is needed .
  • Antimicrobial Activity : GMC-series compounds exhibit activity against pathogens like Staphylococcus aureus (MIC = 76–83 μg/mL). The target compound’s indole moiety could enhance membrane permeability, but this remains speculative .

Physicochemical Properties

Property Target Compound S336 (FL-no. 16.099) GMC-1
Molecular Weight ~500 (estimated) 381.4 357.2
Water Solubility Likely low (lipophilic substituents) Low (requires solvents like ethanol) Low (recrystallized in THF/hexane)
Metabolic Stability Expected hydrolysis Hydrolyzed to benzylamine/pyridine derivatives Not reported

Q & A

Q. What are the recommended synthetic routes for N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis of oxalamide derivatives typically involves coupling substituted amines with oxalyl chloride intermediates. For analogous compounds (e.g., N1-cyclopentyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide), a two-step process is used: (1) activation of the carboxylic acid group with oxalyl chloride, followed by (2) nucleophilic substitution with the target amine under inert conditions (e.g., dry THF, 0–5°C). Yield optimization requires controlling stoichiometry (1:1.2 molar ratio of amine to activated intermediate) and using catalysts like DMAP (5 mol%) to reduce side reactions . For dimethylamino-substituted phenyl groups, steric hindrance may necessitate prolonged reaction times (24–48 hours) and elevated temperatures (40–60°C) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., for a related oxalamide, HRMS-ESI showed [M+H]+ at m/z 320.1646, matching theoretical values within 0.6 ppm error) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., dimethylamino protons at δ 2.8–3.2 ppm; aromatic protons in indolin-1-yl groups at δ 6.5–7.5 ppm).
  • HPLC-PDA : Purity assessment (>98%) using C18 columns (acetonitrile/water gradients) with UV detection at 254 nm .

Advanced Research Questions

Q. How do structural modifications (e.g., dimethylamino vs. methoxy groups) influence this compound’s metabolic stability and CYP enzyme interactions?

  • Methodological Answer : Substituents like dimethylamino groups increase metabolic susceptibility due to N-demethylation pathways. For example, N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456) showed 51% CYP3A4 inhibition in preliminary assays, but <50% in definitive testing, suggesting substituent-dependent enzyme interactions . To evaluate metabolic stability:
  • Use human liver microsomes (HLM) with NADPH cofactors, monitoring parent compound depletion via LC-MS/MS.
  • Compare with analogs (e.g., methoxy-substituted oxalamides) to isolate electronic/steric effects .

Q. What in vitro/in vivo models are appropriate for assessing neuropharmacological activity given its indolin-1-yl and arylalkylamine motifs?

  • Methodological Answer :
  • In vitro :
  • Calcium flux assays in neuronal cell lines (e.g., SH-SY5Y) to screen for GPCR modulation (e.g., dopamine or serotonin receptors).
  • hERG channel inhibition assays (patch-clamp electrophysiology) to assess cardiac safety .
  • In vivo :
  • Rodent behavioral models (e.g., forced swim test for antidepressant activity; rotarod for motor coordination).
  • Pharmacokinetic profiling : Measure brain-plasma ratios post-IV/oral administration to evaluate blood-brain barrier penetration .

Q. How can contradictory data on enzyme inhibition (e.g., CYP3A4) between preliminary and definitive assays be resolved?

  • Methodological Answer : Discrepancies often arise from assay sensitivity differences. For example, a related oxalamide (S5456) showed 51% CYP3A4 inhibition in a fluorometric screen but <50% in LC-MS/MS-based assays . To resolve this:
  • Standardize assay conditions : Use recombinant CYP isoforms with physiologically relevant enzyme concentrations.
  • Validate with orthogonal methods : Combine fluorometric screening with LC-MS/MS quantification of metabolite formation (e.g., testosterone 6β-hydroxylation for CYP3A4 activity) .

Q. What computational strategies predict the compound’s binding affinity to targets like sigma receptors or monoamine transporters?

  • Methodological Answer :
  • Molecular docking : Use crystal structures of human sigma-1 receptors (PDB: 5HK1) or serotonin transporters (SERT; PDB: 5I73) to model interactions. Focus on the oxalamide core’s hydrogen-bonding potential with Asp126 (sigma-1) or Lys490 (SERT).
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Data Analysis and Experimental Design

Q. How should researchers design dose-ranging studies for toxicological evaluation based on structurally related oxalamides?

  • Methodological Answer : For NOEL determination, reference EFSA guidelines: A 93-day rat study with doses of 10, 30, and 100 mg/kg/day. Monitor hematological, hepatic, and renal parameters. For example, a related compound (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) had a NOEL of 100 mg/kg/day, providing a safety margin >33 million for human exposure .

Q. What statistical approaches are recommended for analyzing SAR data across oxalamide analogs?

  • Methodological Answer :
  • Multivariate regression : Correlate substituent descriptors (Hammett σ, LogP) with bioactivity (e.g., IC50 values).
  • Cluster analysis : Group compounds by structural features (e.g., cycloalkyl vs. aryl groups) to identify activity trends .

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